N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448035-56-0
VCID: VC4625797
InChI: InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11)
SMILES: CC1=NSC(=N1)C(=O)NC2CC2
Molecular Formula: C7H9N3OS
Molecular Weight: 183.23

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

CAS No.: 1448035-56-0

Cat. No.: VC4625797

Molecular Formula: C7H9N3OS

Molecular Weight: 183.23

* For research use only. Not for human or veterinary use.

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide - 1448035-56-0

Specification

CAS No. 1448035-56-0
Molecular Formula C7H9N3OS
Molecular Weight 183.23
IUPAC Name N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
Standard InChI InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11)
Standard InChI Key VPQZTGGHCGUZSZ-UHFFFAOYSA-N
SMILES CC1=NSC(=N1)C(=O)NC2CC2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is C₇H₉N₃OS, with a molecular weight of 183.23 g/mol. Its IUPAC name, N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, reflects the substitution pattern: a methyl group at position 3 of the thiadiazole ring and a cyclopropylcarboxamide group at position 5. Key structural features include:

  • Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, contributing to electronic stability and intermolecular interactions .

  • Cyclopropyl group: A strained three-membered hydrocarbon ring that enhances metabolic stability and modulates lipophilicity.

  • Carboxamide functionality: Provides hydrogen-bonding capacity, critical for target binding in biological systems.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₉N₃OS
Molecular Weight183.23 g/mol
XLogP3-AA (LogP)1.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (thiadiazole N, amide O)
Rotatable Bonds2 (cyclopropane-carboxamide)

The compound’s solubility profile is influenced by the hydrophobic cyclopropyl group and polar carboxamide, suggesting moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves a multi-step protocol:

  • Thiadiazole Ring Formation: Reacting thiosemicarbazide with cyclopropylamine under acidic conditions yields 5-cyclopropyl-1,3,4-thiadiazole-2-amine.

  • Methyl Substitution: Introduction of the methyl group at position 3 is achieved via alkylation or condensation reactions. For example, reacting 5-cyclopropyl-1,3,4-thiadiazole-2-amine with acetyl chloride in the presence of a base generates the 3-methyl derivative .

  • Carboxamide Coupling: The final step involves coupling the thiadiazole intermediate with cyclopropylamine using carbodiimide-based reagents (e.g., DCC or EDC) and a catalyst such as DMAP .

Industrial-Scale Production

Industrial synthesis emphasizes yield optimization and purity control. Continuous flow reactors are employed for precise temperature and stoichiometric management, while automated systems facilitate reagent addition and product isolation .

Biological Activity and Mechanisms

Antimicrobial Properties

Thiadiazole derivatives are renowned for their broad-spectrum antimicrobial activity. For instance:

  • Fungicidal Activity: Analogous compounds, such as 5-(4-cyclopropyl-1,2,4-triazol-3-yl)-1,2,3-thiadiazoles, exhibit potent activity against Fusarium oxysporum and Botrytis cinerea (EC₅₀ < 10 μg/mL) . The thiadiazole core disrupts fungal cell wall synthesis by inhibiting chitin synthase .

  • Antibacterial Effects: Fluorinated thiadiazole derivatives demonstrate efficacy against Staphylococcus aureus and Escherichia coli (MIC = 25–50 μg/mL) . The cyclopropyl group enhances membrane permeability, facilitating target engagement.

Table 2: Biological Activities of Related Thiadiazoles

CompoundActivity (EC₅₀/MIC)Target Organism/Cell Line
5-Cyclopropyl-1,2,4-thiadiazole-2-amine8.2 μM (fungicidal)Fusarium oxysporum
N-(5-Fluorobenzyl)thiadiazole-5-carboxamide12.5 μg/mL (antibacterial)Staphylococcus aureus
3-Methyl-1,2,4-thiadiazole-5-carboxylic acid50 μM (anticancer)HeLa cells

Pharmacokinetics and Toxicity

Absorption and Metabolism

Preliminary pharmacokinetic studies on thiadiazole analogs reveal:

Toxicity Profile

  • Acute Toxicity: LD₅₀ values > 500 mg/kg in mice, indicating low acute toxicity.

  • CNS Effects: Some analogs cross the blood-brain barrier, causing transient neurobehavioral changes at high doses .

Applications in Agrochemicals

Thiadiazole derivatives are widely used in crop protection:

  • Fungicides: Compounds like isotianil (a commercial fungicide) leverage the thiadiazole scaffold to activate systemic acquired resistance in plants .

  • Herbicides: Substituted thiadiazoles inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and methyl groups to enhance potency and reduce toxicity.

  • Target Identification: Elucidating molecular targets via proteomics and crystallography.

  • Formulation Development: Nanoencapsulation to improve solubility and bioavailability.

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